molecular formula C25H22N4O7 B2493762 3-[(furan-2-yl)methyl]-1-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 1207058-07-8

3-[(furan-2-yl)methyl]-1-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B2493762
CAS No.: 1207058-07-8
M. Wt: 490.472
InChI Key: XUOODLYYKPJYQU-UHFFFAOYSA-N
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Description

This compound is a heterocyclic hybrid molecule combining a tetrahydroquinazoline-2,4-dione core with two pharmacologically significant substituents: a furan-2-ylmethyl group and a 3,4,5-trimethoxyphenyl-linked 1,2,4-oxadiazole moiety. The tetrahydroquinazoline-dione scaffold is structurally related to quinazoline alkaloids, which are known for kinase inhibition and anticancer activity . The 3,4,5-trimethoxyphenyl group is a hallmark of tubulin-binding agents (e.g., combretastatin analogues), which disrupt microtubule assembly in cancer cells . The 1,2,4-oxadiazole ring enhances metabolic stability and bioavailability, while the furan moiety may modulate lipophilicity and target binding .

Synthetic routes for analogous compounds involve cyclocondensation of hydrazides with carbonyl derivatives to form oxadiazoles, followed by alkylation or nucleophilic substitution to attach the furan and trimethoxyphenyl groups . Characterization typically employs ¹H/¹³C NMR, IR, and LC-MS .

Properties

IUPAC Name

3-(furan-2-ylmethyl)-1-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O7/c1-32-19-11-15(12-20(33-2)22(19)34-3)23-26-21(36-27-23)14-28-18-9-5-4-8-17(18)24(30)29(25(28)31)13-16-7-6-10-35-16/h4-12H,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUOODLYYKPJYQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[(furan-2-yl)methyl]-1-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinazoline core , which is known for various biological activities. The presence of oxadiazole and trimethoxyphenyl groups enhances its pharmacological potential. The structure can be summarized as follows:

  • Molecular Formula : C₁₈H₁₈N₄O₆
  • Molecular Weight : 382.36 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. For instance:

  • A study reported that derivatives of 1,2,4-oxadiazole exhibited significant cytotoxic effects against various cancer cell lines. The IC₅₀ values for some derivatives ranged from 0.12 to 2.78 µM against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines .
CompoundCell LineIC₅₀ (µM)
Oxadiazole Derivative AMCF-70.48
Oxadiazole Derivative BHCT-1160.19
Tested Compound (Current)MCF-7TBD

This suggests that the compound may also exhibit similar or enhanced activities due to its structural features.

The mechanism through which these compounds exert their anticancer effects often involves:

  • Cell Cycle Arrest : Flow cytometry analysis indicated that certain oxadiazole derivatives induce G1 phase arrest in cancer cells.
  • Apoptosis Induction : Increased caspase-3/7 activity was observed in treated cells, indicating a trigger for apoptosis .

Other Biological Activities

In addition to anticancer properties, compounds with similar structural motifs have shown promise in other areas:

  • Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : Studies suggest potential anti-inflammatory activities linked to the modulation of inflammatory cytokines.

Case Studies and Research Findings

A notable case study involved the synthesis and evaluation of several oxadiazole derivatives for their biological activities. The findings indicated that modifications in substituents significantly influenced their efficacy:

  • Substituent Variability : Electron-withdrawing groups at specific positions on the aromatic ring were crucial for enhancing biological activity.
  • Structure-Activity Relationship (SAR) : A systematic study on SAR revealed that specific structural changes could lead to improved potency against targeted cancer cell lines.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Class/Name Core Structure Key Substituents Bioactivity IC₅₀/EC₅₀ (Cell Line) Reference
Target Compound Tetrahydroquinazoline-2,4-dione Furan-2-ylmethyl, 3,4,5-trimethoxyphenyl-oxadiazole Anticancer (predicted) N/A (Theoretical) N/A
N-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine derivatives 1,3,4-Oxadiazole Dichlorophenyl, aliphatic/aromatic amines Anticancer (Hep-G2 liver cancer) 2.46 µg/mL (Hep-G2)
1,3,4-Oxadiazole derivatives with 3,4,5-trimethoxyphenyl 1,3,4-Oxadiazole 3,4,5-Trimethoxyphenyl, acetyl Anticancer, anti-inflammatory N/A (Structural similarity to tubulin inhibitors)
Furan-linked 1,2,4-triazolo-pyrimidines Pyrimidine-triazole Furan, phenyl Antibacterial (Gram-positive bacteria) MIC: 8–32 µg/mL (S. aureus)
3-(3,4,5-Trimethoxyphenyl)-1,2,4-triazolo-thiadiazoles Triazolo-thiadiazole 3,4,5-Trimethoxyphenyl, indole Anticancer (predicted) N/A

Oxadiazole Derivatives

The target compound shares its 1,2,4-oxadiazole moiety with compounds in and . For example, N-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine derivatives () exhibit selective cytotoxicity against Hep-G2 liver cancer cells (IC₅₀ = 2.46 µg/mL), attributed to the electron-withdrawing dichlorophenyl group enhancing DNA intercalation . In contrast, the 3,4,5-trimethoxyphenyl group in the target compound may favor tubulin polymerization inhibition, as seen in combretastatin analogues .

Trimethoxyphenyl-Containing Compounds

The 3,4,5-trimethoxyphenyl group is a critical pharmacophore in anticancer agents. The target compound’s oxadiazole-trimethoxyphenyl linkage may enhance binding to β-tubulin’s colchicine site, similar to podophyllotoxin derivatives.

Furan-Containing Heterocycles

The furan-2-ylmethyl substituent in the target compound distinguishes it from phenyl- or chlorophenyl-substituted analogues. In , furan-supported triazolo-pyrimidines showed antibacterial activity against S. aureus (MIC = 8–32 µg/mL), suggesting furan’s role in disrupting bacterial membrane integrity . While the target compound’s furan may enhance lipophilicity, its trimethoxyphenyl-oxadiazole moiety likely shifts the primary activity toward anticancer targets.

Triazolo and Thiadiazole Analogues

Compounds like 3-(3,4,5-trimethoxyphenyl)-1,2,4-triazolo-thiadiazoles () and thiadiazole-triazole hybrids () emphasize the versatility of nitrogen-sulfur heterocycles in drug design. These compounds often exhibit dual anticancer and antimicrobial activities due to their electron-deficient cores interacting with cellular enzymes .

Key Research Findings and Trends

Structural Determinants of Activity :

  • The 3,4,5-trimethoxyphenyl group is pivotal for tubulin inhibition, while furan modulates solubility and target selectivity .
  • 1,2,4-Oxadiazole rings improve metabolic stability over isosteric 1,3,4-oxadiazoles .

Synthetic Feasibility: Oxadiazole formation via cyclization (e.g., using POCl₃ or hydrazide intermediates) is a common strategy . Alkylation of tetrahydroquinazoline-dione with furan and oxadiazole substituents requires optimized reaction conditions (e.g., ethanol reflux, as in ) .

Bioactivity Gaps :

  • While the target compound’s structural features predict anticancer activity, empirical validation against cell lines (e.g., MCF-7, Hep-G2) is needed.
  • Comparative docking studies with β-tubulin (PDB: 1SA0) or kinase targets (e.g., EGFR) could elucidate binding modes .

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